molecular formula C10H9F3N4O B2881779 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide CAS No. 246163-29-1

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide

Cat. No.: B2881779
CAS No.: 246163-29-1
M. Wt: 258.204
InChI Key: DWLHFONLMSROEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide is a chemical compound with the molecular formula C10H9F3N4O . It is related to 2-(2-CHLOROPHENOXY)-N’-(2-(TRIFLUOROMETHYL)BENZYLIDENE)ACETOHYDRAZIDE, which is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide is characterized by the presence of a benzimidazole ring substituted with a trifluoromethyl group and an acetohydrazide group .

Scientific Research Applications

Anticancer Evaluation

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide and its derivatives have been explored for anticancer properties. One study synthesized derivatives and evaluated them against various cancer cell lines, identifying compounds with significant activity against breast cancer cells (Salahuddin et al., 2014).

Anticonvulsant Screening

Research involving the synthesis of various derivatives of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide found some compounds demonstrating potent anticonvulsant activity in vivo, suggesting therapeutic potential in this area (M. Shaharyar et al., 2016).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds derived from 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide. These compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal properties (Salahuddin et al., 2017).

Antifungal Activity

Research has identified novel 1H-benzimidazol-1-yl acetates and propionates containing the 1H-1,2,4-triazole moiety synthesized under microwave irradiation. These compounds exhibit high antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, surpassing standard antifungal agents in some cases (Peizhi Zhang et al., 2012).

Corrosion Inhibition

Theoretical studies on benzimidazole derivatives, including those similar to 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide, have explored their potential as corrosion inhibitors for metals, showing promising results in terms of their interaction with metal surfaces and inhibition efficiency (I. Obot & N. Obi-Egbedi, 2010).

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(18)16-14/h1-4H,5,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLHFONLMSROEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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